molecular formula C9H6ClNOS B13995758 2-Methyl-1,3-benzothiazole-5-carbonyl chloride CAS No. 573983-14-9

2-Methyl-1,3-benzothiazole-5-carbonyl chloride

Cat. No.: B13995758
CAS No.: 573983-14-9
M. Wt: 211.67 g/mol
InChI Key: BTOBOYIMKDJJED-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-5-carbonyl chloride is a heterocyclic organic compound featuring a benzothiazole core fused with a benzene ring and substituted with a methyl group at position 2 and a carbonyl chloride (-COCl) functional group at position 5. The benzothiazole moiety (a six-membered benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms) confers aromatic stability and electronic diversity. The carbonyl chloride group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly in acylations and pharmaceutical derivatization. While specific data (e.g., CAS number, molecular formula) for this compound are absent in the provided evidence, structural analogs and related heterocycles offer insights into its properties and applications.

Properties

CAS No.

573983-14-9

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-5-carbonyl chloride

InChI

InChI=1S/C9H6ClNOS/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3

InChI Key

BTOBOYIMKDJJED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The benzothiazole core is typically constructed via cyclization of 2-aminothiophenol derivatives with acylating agents. A patented method () demonstrates:

Procedure :

  • React 2-aminothiophenol halogenide (X = Cl/Br) with acetic anhydride in glacial acetic acid at 110–150°C.
  • Neutralize with NaOH (2–10 wt%) at 0–5°C, followed by organic solvent extraction (e.g., dichloromethane).

Example :

Starting Material Conditions Product Yield Purity
2-Amino-4-chlorothiophenol 120°C, 1 hr 2-Methyl-5-chlorobenzothiazole 91.14% 99.5%
2-Amino-3-bromo thiophenol 120°C, 1.5 hr 2-Methyl-4-bromo benzothiazole 90.65% 99.5%

This method avoids catalysts and enables scalable production. To introduce a carbonyl group at position 5, halogen substituents (Cl/Br) may serve as intermediates for further functionalization.

Chlorination to Acyl Chloride

Thionyl Chloride-Mediated Conversion

The final step involves converting 2-methylbenzothiazole-5-carboxylic acid to its acyl chloride. A benchmark method () outlines:

Procedure :

  • Reflux the carboxylic acid with excess thionyl chloride (SOCl₂) at 70–80°C for 2–4 hr.
  • Remove excess SOCl₂ via distillation to isolate the acyl chloride.

Optimized Conditions :

Parameter Value
Molar Ratio (Acid:SOCl₂) 1:3–1:5
Temperature 70–80°C
Reaction Time 2–4 hr
Yield 85–92% (estimated)

Alternative Routes

One-Pot Disulfide Cyclization ()

A disulfide precursor (e.g., 1,2-bis(2-nitrophenyl)disulfane) reacts with sodium thiosulfate in propionic acid to form 2-alkylbenzothiazoles. For 5-substituted derivatives:

Example :

Disulfide Precursor Conditions Product Yield
1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane Acetic acid, 16 hr reflux 2-Methyl-5-(methylthio)benzothiazole 78%

Post-Functionalization :

  • Oxidize methylthio (-SMe) to sulfonic acid (-SO₃H), then decarboxylate to introduce -COOH.

Industrial Considerations

Large-scale production () employs continuous flow reactors for chlorination, ensuring safety and consistency. Automated systems control exothermic reactions and minimize SOCl₂ waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzothiazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include amides, esters, thioesters, sulfoxides, sulfones, thiols, and thioethers .

Scientific Research Applications

2-Methyl-1,3-benzothiazole-5-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzothiazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methyl-1,3-benzothiazole-5-carbonyl chloride with structurally related compounds from the evidence:

Compound Name Core Structure Substituents Functional Group Key Properties/Reactivity
This compound Benzothiazole (N,S) 2-methyl, 5-carbonyl chloride Acyl chloride High reactivity in nucleophilic acyl substitution; aromatic stabilization
5-Methyl-1,3-thiazole-2-carbonyl chloride () Thiazole (N,S) 5-methyl, 2-carbonyl chloride Acyl chloride Smaller ring system; reduced aromaticity; faster hydrolysis due to less steric hindrance
Methyl 5-amino-1-benzothiophene-2-carboxylate () Benzothiophene (S) 5-amino, 2-methyl ester Ester, amine Less reactive than acyl chloride; amino group enables further functionalization (e.g., amidation)
2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride () Isoindole (N,O) 2-methyl, 5-sulfonyl chloride Sulfonyl chloride Sulfonyl group is a stronger leaving group; used in sulfonations rather than acylations

Biological Activity

2-Methyl-1,3-benzothiazole-5-carbonyl chloride is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data.

Chemical Structure and Properties

The compound features a benzothiazole ring with a methyl group at the 2-position and a carbonyl chloride group at the 5-position. Its molecular formula is C9H8ClN1OSC_9H_8ClN_1OS, and it has a molecular weight of approximately 201.68 g/mol . The presence of the carbonyl chloride group enhances its reactivity, particularly towards nucleophiles, making it an interesting candidate for biological studies.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against several strains of bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has an MIC ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa.
  • Inhibition Zones : The compound demonstrated inhibition zones of 29 mm for E. faecalis, 24 mm for P. aeruginosa, and similar results for other tested organisms .

These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Viability : In studies involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by affecting cell cycle regulation. Specifically, it was observed that treated cells showed an increase in the S phase population, suggesting that DNA synthesis is disrupted .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects , which are crucial for therapeutic applications in conditions characterized by inflammation. Preliminary studies indicate that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialMIC: 40-50 µg/mL; Inhibition zones up to 29 mm
AnticancerReduced cell viability in MCF-7 cells; Induces apoptosis
Anti-inflammatoryModulation of inflammatory pathways (details pending)

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various bacterial strains revealed that this compound showed comparable efficacy to standard antibiotics like ceftriaxone, suggesting its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity in Cancer Cell Lines : In vitro tests demonstrated that the compound exhibited significant cytotoxicity across multiple cancer cell lines (e.g., HepG2, HCT-116). The IC50 values ranged from 2.29 µM to 12.41 µM , indicating potent activity against specific cancer types .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-methyl-1,3-benzothiazole-5-carbonyl chloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via chlorination of its carboxylic acid precursor (e.g., 2-methyl-1,3-benzothiazole-5-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include:

  • Temperature : Reactions are often conducted under reflux (80–100°C) to ensure complete conversion .
  • Catalysts : Anhydrous conditions and catalytic dimethylformamide (DMF) may accelerate chlorination .
  • Purification : Post-reaction, excess reagents are removed via distillation or vacuum drying. Impurities (e.g., unreacted acid) are minimized by fractional crystallization in non-polar solvents .

Q. Q2: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as acyl chlorides are respiratory irritants .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at room temperature. Hygroscopic degradation is a risk .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous chemical residue .

Q. Q3: How can researchers assess the stability of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Moisture Sensitivity : Monitor hydrolysis rates via FT-IR or NMR by tracking the appearance of carboxylic acid peaks (e.g., –COOH at ~1700 cm⁻¹) .
  • Long-Term Storage : Conduct accelerated aging studies at elevated humidity (e.g., 40°C/75% RH) and compare purity via HPLC .

Advanced Research Questions

Q. Q4: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

Answer: Contradictions in NMR data often arise from:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; acyl chlorides may exhibit peak splitting in polar solvents .
  • Tautomerism : Benzothiazole derivatives can undergo ring-opening/tautomerization. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. Example Table: Common NMR Shifts for Derivatives

Functional Groupδ (¹H NMR, ppm)δ (¹³C NMR, ppm)Notes
Acyl Chloride (–COCl)168–172Sensitive to solvent polarity
Benzothiazole Ring7.5–8.2 (aromatic H)120–150Substituents alter ring currents

Q. Q5: What strategies optimize the synthesis of this compound when scaling from milligram to gram quantities?

Answer:

  • Reagent Stoichiometry : Increase excess PCl₅ from 1.2 to 1.5 equivalents to compensate for side reactions (e.g., hydrolysis) .
  • Reaction Monitoring : Use inline FT-IR to track the disappearance of the –COOH peak (1700–1750 cm⁻¹) .
  • Workup Efficiency : Replace distillation with flash chromatography (hexane/EtOAc) for faster purification .

Q. Q6: How do structural modifications (e.g., substituent position) affect the reactivity of benzothiazole carbonyl chlorides in nucleophilic acyl substitution?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Substituents at the 5-position (e.g., –NO₂) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols .
  • Steric Hindrance : Bulky groups at the 2-methyl position may reduce reactivity with hindered nucleophiles. Computational modeling (DFT) can predict steric maps .

Q. Example Reaction Optimization

ConditionYield (%)Purity (%)Notes
PCl₅, 80°C, 12h7895Baseline
SOCl₂, DMF, 100°C, 6h9298Faster, higher yield

Q. Q7: What advanced analytical techniques are recommended for confirming the structure of novel derivatives?

Answer:

  • X-Ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
  • 2D NMR (COSY, HSQC) : Assigns coupling in complex aromatic systems .
  • Reactivity Profiling : Test derivatives in model reactions (e.g., amidation) to validate functional group integrity .

Methodological Challenges

Q. Q8: How can researchers address poor solubility of this compound in common organic solvents?

Answer:

  • Co-Solvent Systems : Use dichloromethane (DCM) with 5–10% DMSO to improve solubility .
  • Sonication : Brief sonication (10–15 min) disperses aggregates in THF or acetonitrile .

Q. Q9: What are the best practices for resolving contradictions between computational predictions and experimental reactivity data?

Answer:

  • Parameter Calibration : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental activation energies .
  • Kinetic Studies : Perform time-resolved IR or UV-Vis to compare predicted vs. observed reaction pathways .

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